molecular formula C11H17N3O4S B6646769 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid

1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid

Cat. No. B6646769
M. Wt: 287.34 g/mol
InChI Key: FRIKSIASRLLXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a type of purinergic receptor activated by uridine diphosphate (UDP) and plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cancer.

Mechanism of Action

1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid acts as a competitive antagonist of P2Y6 receptor, preventing the binding of UDP and subsequent downstream signaling pathways. P2Y6 receptor activation triggers intracellular calcium release and activation of various kinases, leading to cellular responses such as chemotaxis, cytokine secretion, and cell proliferation.
Biochemical and Physiological Effects:
1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid can inhibit UDP-induced chemotaxis and cytokine secretion in microglia, suggesting a potential role in neuroinflammation. In cancer cells, 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid can inhibit cell migration and invasion, suggesting a potential role in cancer therapy. However, the effects of 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid on other cell types and physiological processes are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid is a selective antagonist of P2Y6 receptor, which allows for specific investigation of P2Y6 receptor function without interfering with other purinergic receptors. However, 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid has some limitations in lab experiments. For example, 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid has low solubility in water and requires organic solvents for preparation, which may affect the experimental results. In addition, 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for research on 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid and P2Y6 receptor. First, more studies are needed to investigate the role of P2Y6 receptor in various physiological and pathological processes, such as immune response, cancer, and neuroinflammation. Second, the development of more potent and selective P2Y6 receptor antagonists may provide better tools for research and potential therapeutic agents. Finally, the investigation of the downstream signaling pathways activated by P2Y6 receptor may provide insights into the molecular mechanisms underlying its biological functions.

Synthesis Methods

1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid can be synthesized using a multi-step process, starting from 1-methylpyrazole-4-carboxylic acid. The carboxylic acid group is first protected with a tert-butyldimethylsilyl (TBDMS) group, followed by the introduction of a sulfonyl group using sulfonyl chloride. The resulting intermediate is then treated with sodium hydride and 1-chloromethylcyclopentane to obtain 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid.

Scientific Research Applications

1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid has been widely used as a research tool to study the function of P2Y6 receptor in various biological processes. For example, 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid has been shown to inhibit UDP-induced chemotaxis of microglia, suggesting a potential role of P2Y6 receptor in neuroinflammation. In addition, 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid has been used to investigate the involvement of P2Y6 receptor in cancer progression and metastasis. Studies have shown that P2Y6 receptor activation promotes cancer cell migration and invasion, and 1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid can inhibit these processes.

properties

IUPAC Name

1-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-14-7-9(6-12-14)19(17,18)13-8-11(10(15)16)4-2-3-5-11/h6-7,13H,2-5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIKSIASRLLXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(1-Methylpyrazol-4-yl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid

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